(2E)-5-methyl-2,4-hexadienal
Overview
Description
(2E)-5-methyl-2,4-hexadienal is an organic compound with the molecular formula C7H10O. It is an aldehyde with a conjugated diene system, which means it contains two double bonds separated by a single bond. This compound is known for its distinctive aroma and is often used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-5-methyl-2,4-hexadienal can be achieved through various methods. One common approach involves the aldol condensation of acetaldehyde with 3-methyl-2-butenal under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and is carried out at room temperature. The resulting product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic hydrogenation of 5-methyl-2,4-hexadienoic acid. This process involves the use of a metal catalyst, such as palladium on carbon, and is conducted under high pressure and temperature. The product is then separated and purified using techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-5-methyl-2,4-hexadienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-methyl-2,4-hexadienoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 5-methyl-2,4-hexadienol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines, alcohols, and thiols under mild to moderate conditions.
Major Products Formed
Oxidation: 5-methyl-2,4-hexadienoic acid.
Reduction: 5-methyl-2,4-hexadienol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-5-methyl-2,4-hexadienal has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the flavor and fragrance industry to impart a unique aroma to products.
Mechanism of Action
The mechanism of action of (2E)-5-methyl-2,4-hexadienal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can lead to the formation of imines. This interaction can affect various biological processes, including enzyme activity and signal transduction pathways. Additionally, the conjugated diene system allows the compound to participate in pericyclic reactions, which can further influence its reactivity and biological effects.
Comparison with Similar Compounds
(2E)-5-methyl-2,4-hexadienal can be compared with other similar compounds, such as:
(2E)-2,4-hexadienal: Lacks the methyl group at the 5-position, resulting in different chemical and biological properties.
(2E)-5-methyl-2,4-pentadienal: Has one less carbon in the chain, affecting its reactivity and applications.
(2E)-5-methyl-2,4-hexadienoic acid: The oxidized form of this compound, with different chemical properties and uses.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activities compared to its analogs.
Properties
IUPAC Name |
(2E)-5-methylhexa-2,4-dienal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-7(2)5-3-4-6-8/h3-6H,1-2H3/b4-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJLBCUBINNBSR-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C/C=C/C=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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